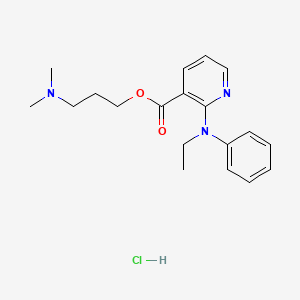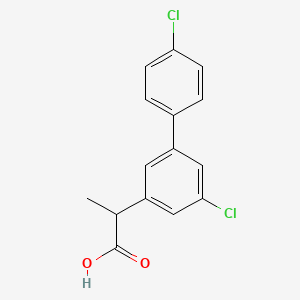
4',5-Dichloro-alpha-methyl-3-biphenylacetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4’,5-Dichloro-alpha-methyl-3-biphenylacetic acid is a chemical compound with the molecular formula C15H12Cl2O2 and a molecular weight of 295.165 g/mol . This compound is characterized by the presence of two chlorine atoms attached to the biphenyl structure, along with a carboxylic acid group and a methyl group. It is used in various scientific research applications due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4’,5-Dichloro-alpha-methyl-3-biphenylacetic acid can be achieved through several methods. One common approach involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This method utilizes boron reagents and palladium catalysts under mild and functional group-tolerant conditions.
Industrial Production Methods
Industrial production of 4’,5-Dichloro-alpha-methyl-3-biphenylacetic acid typically involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers.
Analyse Des Réactions Chimiques
Types of Reactions
4’,5-Dichloro-alpha-methyl-3-biphenylacetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like sodium hydroxide (NaOH) and various nucleophiles are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Applications De Recherche Scientifique
4’,5-Dichloro-alpha-methyl-3-biphenylacetic acid is utilized in various scientific research fields, including:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound is used in studies related to enzyme inhibition and protein interactions.
Industry: The compound is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 4’,5-Dichloro-alpha-methyl-3-biphenylacetic acid involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can affect various biochemical pathways and cellular processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Chloro-alpha-methylphenylacetic acid: This compound is similar in structure but has only one chlorine atom attached to the biphenyl ring.
4’,5-Dichloro-2-methylbiphenyl: Another related compound with a similar biphenyl structure but different functional groups.
Uniqueness
4’,5-Dichloro-alpha-methyl-3-biphenylacetic acid is unique due to the presence of two chlorine atoms and a carboxylic acid group, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specific research applications and chemical synthesis.
Propriétés
Numéro CAS |
75852-59-4 |
|---|---|
Formule moléculaire |
C15H12Cl2O2 |
Poids moléculaire |
295.2 g/mol |
Nom IUPAC |
2-[3-chloro-5-(4-chlorophenyl)phenyl]propanoic acid |
InChI |
InChI=1S/C15H12Cl2O2/c1-9(15(18)19)11-6-12(8-14(17)7-11)10-2-4-13(16)5-3-10/h2-9H,1H3,(H,18,19) |
Clé InChI |
IVHRLHIWQXQHGQ-UHFFFAOYSA-N |
SMILES canonique |
CC(C1=CC(=CC(=C1)C2=CC=C(C=C2)Cl)Cl)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



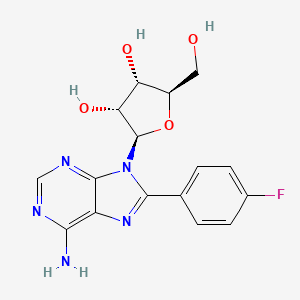
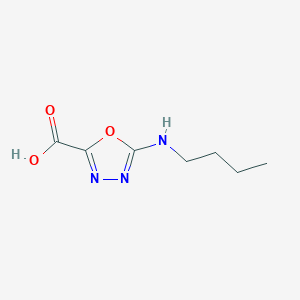
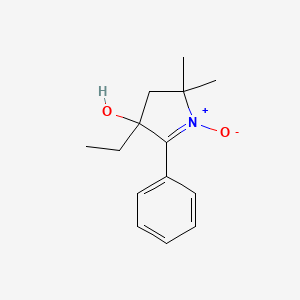
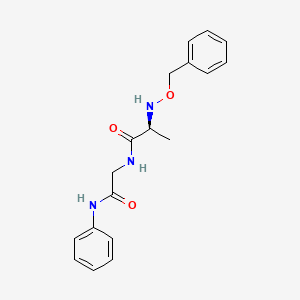
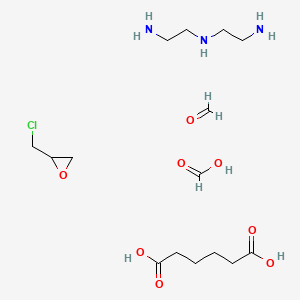


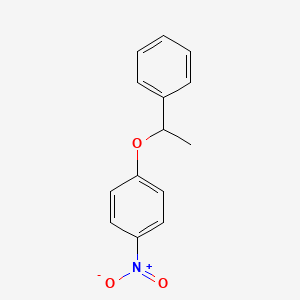

![[1,1'-Bi(cyclododecan)]-1-ene](/img/structure/B14443492.png)
![N-[Cyclopropyl(phenyl)methyl]-N'-(2-hydroxyethyl)thiourea](/img/structure/B14443505.png)
